Technical Guide: 1-propyl-1H-pyrazol-3-amine (CAS: 956393-73-0)
Technical Guide: 1-propyl-1H-pyrazol-3-amine (CAS: 956393-73-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-propyl-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, safety information, and potential biological significance, with a focus on its role as a scaffold for kinase inhibitors. Detailed, representative experimental protocols for its synthesis and for the evaluation of its biological activity in the context of RIPK1 inhibition are provided.
Chemical Identity and Properties
1-propyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The presence of the propyl group at the N1 position and the amine group at the C3 position of the pyrazole ring makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds.
Table 1: Physicochemical Properties of 1-propyl-1H-pyrazol-3-amine
| Property | Value | Source |
| CAS Number | 956393-73-0 | Internal Database |
| Molecular Formula | C₆H₁₁N₃ | Internal Database |
| Molecular Weight | 125.17 g/mol | Internal Database |
| Physical Form | Liquid | Internal Database |
| Purity | Typically ≥98% | Internal Database |
Table 2: Safety Information for 1-propyl-1H-pyrazol-3-amine
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P363, P501 |
Note: This information is based on available data and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling the compound.
Synthesis Protocol
Logical Workflow for the Synthesis of 1-propyl-1H-pyrazol-3-amine
Caption: A logical workflow for the synthesis of 1-propyl-1H-pyrazol-3-amine.
Experimental Protocol: Synthesis of 1-propyl-1H-pyrazol-3-amine
This protocol is based on the general synthesis of N-substituted aminopyrazoles via the condensation of a β-ketonitrile with a substituted hydrazine.
Materials:
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3-Oxopentanenitrile (or a similar β-ketonitrile)
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Propylhydrazine
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Ethanol (or a suitable solvent)
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Glacial Acetic Acid (catalyst)
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Sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1.0 equivalent) in ethanol.
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Addition of Reagents: To the stirred solution, add propylhydrazine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-propyl-1H-pyrazol-3-amine.
Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Recent research has highlighted the potential of 1H-pyrazol-3-amine derivatives as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).
RIPK1 Signaling Pathway
RIPK1 is a crucial mediator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis. Its kinase activity is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases. Inhibition of RIPK1 is therefore a promising therapeutic strategy.
Caption: Simplified RIPK1 signaling pathway and the potential point of intervention for 1-propyl-1H-pyrazol-3-amine.
Experimental Protocol: Biological Assay
To evaluate the potential of 1-propyl-1H-pyrazol-3-amine as a RIPK1 inhibitor, a biochemical kinase assay can be performed. Commercially available kits provide the necessary reagents for such an assay.
Experimental Workflow for a RIPK1 Kinase Assay
Caption: A general experimental workflow for a RIPK1 kinase inhibition assay.
Experimental Protocol: In Vitro RIPK1 Kinase Assay
This protocol is a generalized procedure based on commercially available luminescent kinase assay kits.
Materials:
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Recombinant human RIPK1 enzyme
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Myelin Basic Protein (MBP) substrate
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ATP
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Kinase assay buffer
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1-propyl-1H-pyrazol-3-amine (test compound)
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ADP-Glo™ Kinase Assay kit (or similar)
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White, opaque 96-well microplate
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Multichannel pipettes
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Luminometer
Procedure:
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Compound Preparation: Prepare a serial dilution of 1-propyl-1H-pyrazol-3-amine in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
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Reaction Mixture Preparation: Prepare a master mix containing the RIPK1 enzyme and MBP substrate in the kinase assay buffer.
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Assay Plate Setup:
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Add the diluted test compound or vehicle control to the appropriate wells of the microplate.
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Add the enzyme/substrate master mix to all wells.
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Initiate Reaction: Add ATP to all wells to start the kinase reaction.
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Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
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Detection:
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Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended.
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Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.
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Measurement: Measure the luminescence of each well using a luminometer.
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Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
1-propyl-1H-pyrazol-3-amine is a versatile chemical entity with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its favorable physicochemical properties and the established biological importance of the aminopyrazole scaffold make it a compound of high interest for further investigation. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of this and related molecules in the pursuit of novel therapeutics.
